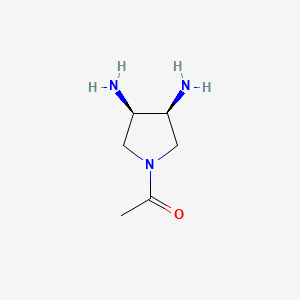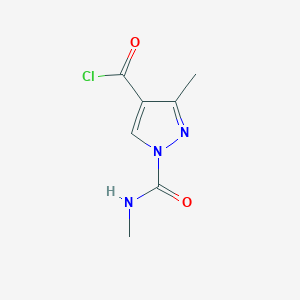![molecular formula C40H61AuOP-4 B12871582 (Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold is a complex organometallic compound It features a gold center coordinated to a phosphine ligand and a dihydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold typically involves the following steps:
Formation of the Phosphine Ligand: The phosphine ligand, Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl, is synthesized through a reaction between dicyclohexylphosphine and 2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl chloride under inert conditions.
Coordination to Gold: The phosphine ligand is then reacted with a gold precursor, such as chloro(dimethyl sulfide)gold(I), in the presence of a base like potassium carbonate to form the gold-phosphine complex.
Addition of the Dihydrofuran Moiety: The final step involves the addition of the 2-propyl-4,5-dihydrofuran-3-yl group to the gold-phosphine complex, typically through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The phosphine and dihydrofuran ligands can be substituted with other ligands under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Ligand exchange reactions often use bases like potassium carbonate or sodium hydride.
Cyclization: Oxidative cyclization reactions typically require an oxidant such as iodine or oxygen.
Major Products
Oxidation: Gold(III) complexes.
Substitution: New gold complexes with different ligands.
Cyclization: Cyclic organic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions . Its unique structure allows for high selectivity and efficiency in these processes.
Biology and Medicine
Industry
In the industrial sector, the compound’s catalytic properties can be leveraged in the synthesis of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold primarily involves the activation of substrates through coordination to the gold center. This coordination facilitates various reactions, such as oxidative addition, reductive elimination, and ligand exchange. The phosphine ligand stabilizes the gold center, while the dihydrofuran moiety can participate in additional interactions with substrates.
Comparación Con Compuestos Similares
Similar Compounds
XPhos: A similar phosphine ligand used in palladium-catalyzed cross-coupling reactions.
RuPhos: Another phosphine ligand with applications in catalysis.
SPhos: Known for its use in Suzuki-Miyaura coupling reactions.
Uniqueness
(Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold is unique due to its combination of a gold center with both a bulky phosphine ligand and a dihydrofuran moiety. This combination provides a unique steric and electronic environment, enhancing its catalytic properties and selectivity in various reactions.
Propiedades
Fórmula molecular |
C40H61AuOP-4 |
|---|---|
Peso molecular |
785.9 g/mol |
Nombre IUPAC |
cyclohexane;gold;2-phenyl-1,3,5-tri(propan-2-yl)benzene;(5-propyl-3,4-dihydro-2H-furan-4-id-2-yl)phosphane |
InChI |
InChI=1S/C21H27.C7H12OP.2C6H11.Au/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)17-10-8-7-9-11-17;1-2-3-6-4-5-7(9)8-6;2*1-2-4-6-5-3-1;/h7-10,12-16H,1-6H3;7H,2-3,5,9H2,1H3;2*1H,2-6H2;/q4*-1; |
Clave InChI |
LKABHWZWAYNFBY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=[C-]CC(O1)P.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=[C-]2)C(C)C.C1CC[CH-]CC1.C1CC[CH-]CC1.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)



![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)
![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)


![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)



![2-Acetylbenzo[d]oxazole-6-carbonitrile](/img/structure/B12871556.png)
